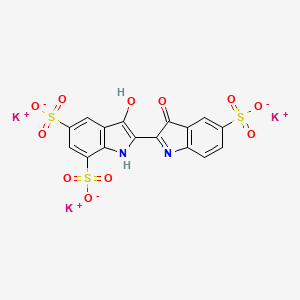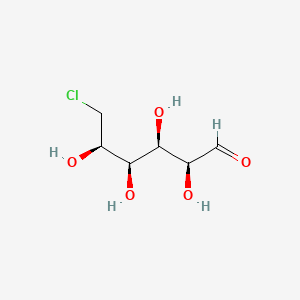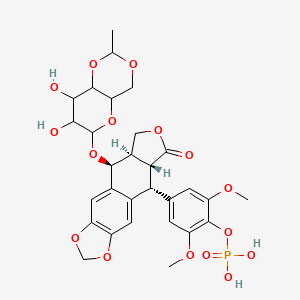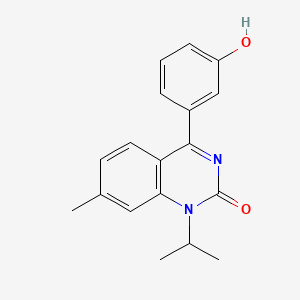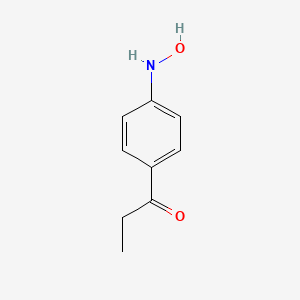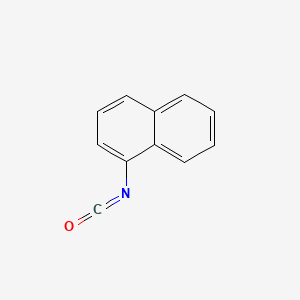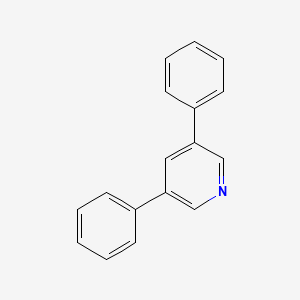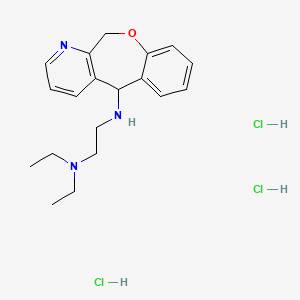
5-((2-(Diethylamino)ethyl)amino)-5,11-dihydro(1)-benzoxepino(3,4-b)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-(Diethylamino)ethyl)amino)-5,11-dihydro(1)-benzoxepino(3,4-b)pyridine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique benzoxepino-pyridine structure, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(Diethylamino)ethyl)amino)-5,11-dihydro(1)-benzoxepino(3,4-b)pyridine typically involves multi-step organic reactions. One common method includes the condensation of a benzoxepine derivative with a pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
5-((2-(Diethylamino)ethyl)amino)-5,11-dihydro(1)-benzoxepino(3,4-b)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and function.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
5-((2-(Diethylamino)ethyl)amino)-5,11-dihydro(1)-benzoxepino(3,4-b)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, or anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((2-(Diethylamino)ethyl)amino)-5,11-dihydro(1)-benzoxepino(3,4-b)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: A derivative of pyridinecarboxylic acid with medicinal properties.
Benzene sulfonamide thiazole and oxazole compounds: Used in pharmaceutical compositions for treating cancer and other diseases.
Thyroid hormone analogs: Compounds with similar structural features and biological activities.
Uniqueness
5-((2-(Diethylamino)ethyl)amino)-5,11-dihydro(1)-benzoxepino(3,4-b)pyridine is unique due to its specific benzoxepino-pyridine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
95968-62-0 |
|---|---|
Molecular Formula |
C19H28Cl3N3O |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-diethylethane-1,2-diamine;trihydrochloride |
InChI |
InChI=1S/C19H25N3O.3ClH/c1-3-22(4-2)13-12-21-19-15-9-7-11-20-17(15)14-23-18-10-6-5-8-16(18)19;;;/h5-11,19,21H,3-4,12-14H2,1-2H3;3*1H |
InChI Key |
IXGYBSQLXMSBBH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2.Cl.Cl.Cl |
Canonical SMILES |
CCN(CC)CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2.Cl.Cl.Cl |
Key on ui other cas no. |
113302-01-5 |
Synonyms |
5-((2-(diethylamino)ethyl)amino)-5,11-dihydro(1)-benzoxepino(3,4-b)pyridine KW 5805 KW 5805, (+-)-isomer KW 5805, (-)-isomer KW-5805 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


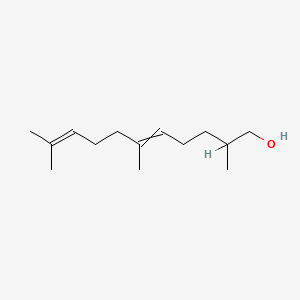

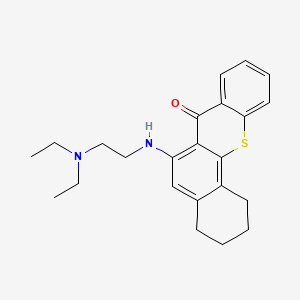

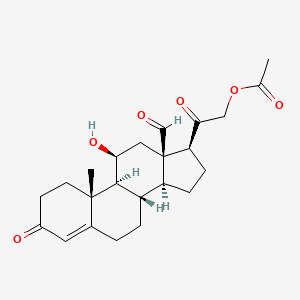
![Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1211094.png)
